2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(7-nitro-3-oxo-1,2-dihydroinden-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-9-4-6(5-10(14)15)11-7(9)2-1-3-8(11)12(16)17/h1-3,6H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTGIEBIXVFMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C=CC=C2[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the nitration of an indene precursor followed by oxidation and subsequent carboxylation. A common synthetic route includes:
Nitration: The indene precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position.
Oxidation: The nitrated indene is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form the corresponding ketone.
Carboxylation: The final step involves the carboxylation of the ketone intermediate using a carboxylating agent like carbon dioxide in the presence of a base to yield the desired acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions: 2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or nitrating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid. For instance, compounds with similar indane structures have shown promising results against various cancer cell lines, including:
| Compound | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| 5r | HepG2 | 10.56 ± 1.14 | Caspase-8 dependent apoptosis |
| 5r | MCF7 | Not reported | Induces PARP cleavage |
These findings suggest that the compound may induce apoptosis through caspase activation pathways, particularly caspase-8, indicating its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Properties
The indane derivative has also been investigated for its anti-inflammatory properties. Studies indicate that compounds with similar structures can modulate inflammatory pathways, reducing cytokine production and offering therapeutic benefits in inflammatory diseases. Further research is needed to establish the specific mechanisms by which this compound exerts its effects.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that incorporate nitro and acetic acid functionalities into the indene framework. The synthesis pathway can be summarized as follows:
- Formation of Indene Framework : Starting from appropriate precursors, the indene structure is constructed.
- Nitro Group Introduction : The nitro group is introduced via electrophilic substitution reactions.
- Acetic Acid Functionalization : Finally, acetic acid moiety is added to yield the final product.
Case Study 1: Anticancer Efficacy
A study conducted on a series of indane derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against HepG2 liver cancer cells. The mechanism was linked to the activation of apoptotic pathways involving caspases .
Case Study 2: Inflammation Modulation
In another study focused on inflammatory responses, derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a dose-dependent reduction in cytokine levels when treated with these compounds, suggesting their potential use in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity of indan acetic acid derivatives is highly dependent on substituent type and position. Key analogs and their substituents include:
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) at positions 6 or 7 enhance anti-inflammatory and antimicrobial activities but may increase toxicity .
- Methoxy groups (e.g., 5,6-dimethoxy) reduce gastrointestinal (GI) toxicity by lowering acidity and improving metabolic stability .
- Methyl substituents (e.g., position 1) improve ring stability and bioavailability .
Anti-Inflammatory Activity
- 6-Chloro derivative : Exhibited an ED₃₀ of 6.45 mg/kg in carrageenan-induced edema models, outperforming indomethacin. However, toxicity was observed at 100 mg/kg .
- 5,6-Dimethoxy derivative : Demonstrated 85% inhibition of inflammation at 50 mg/kg with negligible ulcerogenicity (ulcer index = 0.8 vs. 2.5 for indomethacin) .
Antimicrobial Activity
- 5,6-Dimethoxy and 6-chloro derivatives : Showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
- Nitro-substituted analogs : Likely to exhibit broader-spectrum activity due to nitro groups’ role in disrupting microbial redox pathways .
Structure-Activity Relationships (SAR)
- Position 7 substituents : Nitro groups here may enhance target binding but increase oxidative stress risks .
- Position 6 substituents : Chloro groups improve anti-inflammatory potency but require careful dosing to avoid toxicity .
- Dual substitution (e.g., 5,6-dimethoxy) : Balances activity and safety by optimizing electron distribution and metabolic stability .
Biological Activity
2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid is a compound belonging to the indene derivatives class. It features a nitro group at the 7th position and a carboxylic acid group, which are significant for its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula: C₁₁H₉N₁O₅
- Molecular Weight: 235.19 g/mol
- CAS Number: 412335-65-0
The compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid moiety facilitates hydrogen bonding and ionic interactions with biological molecules. This dual functionality allows it to modulate enzyme and receptor activities effectively.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, it has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial potential:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 - 32 |
| Escherichia coli | 8 - 23 |
| Bacillus subtilis | 5 - 20 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thereby providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Preliminary studies suggest that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways. In vitro assays have demonstrated its effectiveness against various cancer types, warranting further exploration in clinical settings .
Study on Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various indene derivatives, this compound was found to exhibit superior activity against multidrug-resistant strains of Mycobacterium tuberculosis. The study utilized both in vitro assays and molecular docking techniques to elucidate the compound's mechanism of action targeting specific enzymes crucial for bacterial survival .
Anti-inflammatory Mechanism Investigation
Another study focused on the anti-inflammatory properties of this compound revealed that it significantly reduced levels of TNF-alpha and IL-6 in vitro. The results indicated that the compound could inhibit NF-kB activation, a key transcription factor involved in inflammatory responses .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid derivatives?
Methodological Answer:
- Stepwise Functionalization : Use regioselective nitration (e.g., at the 7-position of the indenone scaffold) followed by acetic acid side-chain introduction via alkylation or conjugate addition.
- Catalytic Conditions : Employ KCO/NaBr in acetonitrile for nucleophilic substitutions to minimize byproducts (as demonstrated in analogous indenyl acetic acid syntheses) .
- Purification : Utilize column chromatography with gradients of n-hexane/ethyl acetate (e.g., 7:2 + 1% HCOH) to isolate intermediates, achieving yields >70% .
Q. How can researchers validate the structural integrity of synthesized derivatives?
Methodological Answer:
- NMR Analysis : Assign stereochemistry (e.g., S-configuration at C1 of the indane ring) using H and C NMR, focusing on coupling constants (e.g., J = 15–19 Hz for diastereotopic protons) .
- LC-MS : Confirm molecular weights (e.g., [M-H] peaks at m/z 221–233 for methyl/fluoro-substituted analogs) and purity (>95%) .
- X-ray Crystallography : Resolve planar indanone cores and hydrogen-bonding networks (e.g., C–H⋯O interactions) for solid-state validation .
Q. What in vitro assays are suitable for preliminary anti-inflammatory screening?
Methodological Answer:
- Acute Inflammation Models : Use carrageenan-induced paw edema or acetic acid-induced writhing tests (e.g., 94% inhibition observed for related indenyl acetic acid amides) .
- Cytokine Profiling : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (note: some analogs may lack TNF-α antagonism, suggesting alternative pathways) .
- Dose Optimization : Start with 6–10 mg/kg (oral) and monitor ED/LD ratios to balance efficacy and toxicity .
Advanced Research Questions
Q. How can substituent effects on the indenone scaffold be systematically analyzed to enhance PPARα/γ dual agonism?
Methodological Answer:
- SAR Guided Design :
- Assays : Use FRET-based PPAR transactivation assays and cell-based luciferase reporters to quantify EC values .
Q. What computational approaches predict the electronic properties and reactivity of nitro-substituted indenyl acetic acids?
Methodological Answer:
- DFT Calculations : Apply B3LYP/6-31G(d,p) basis sets to calculate HOMO-LUMO gaps, Mulliken charges, and electrophilicity indices (e.g., global electrophilicity ω = 2–3 eV for nitro derivatives) .
- Molecular Dynamics (MD) : Simulate solubility and membrane permeability using free-energy perturbation (FEP) with explicit solvent models (e.g., log P ~2.5 for analogs with fluoro substituents) .
- Docking Studies : Model interactions with PPARγ ligand-binding domains (e.g., nitro group forms H-bonds with Tyr473) .
Q. How can researchers resolve contradictions between in vitro potency and in vivo toxicity profiles?
Methodological Answer:
- Metabolic Profiling : Use hepatic microsomal inhibitors (e.g., SKF-525A) to determine if toxicity arises from parent compounds or metabolites .
- Species-Specific Models : Compare rodent vs. human hepatocyte viability assays to identify interspecies metabolic differences.
- Toxicity Mitigation : Introduce polar groups (e.g., carboxylic acids) to reduce log D values and improve renal clearance .
Q. What strategies ensure selectivity for RORγt over other nuclear receptors (e.g., RORα/β)?
Methodological Answer:
- Scaffold Hopping : Replace trimethylsilyl groups with cyclobutyl acetic acid moieties (e.g., TAK-828F) to exploit RORγt’s hydrophobic pocket .
- Selectivity Screening : Use TR-FRET competitive binding assays against panels of 50+ nuclear receptors (IC >10 μM for off-targets) .
- Crystallography : Resolve co-crystal structures with RORγt to guide steric bulk adjustments (e.g., 1,1-dimethyl groups prevent RORα binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
